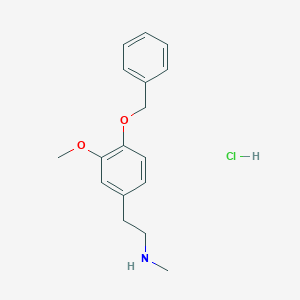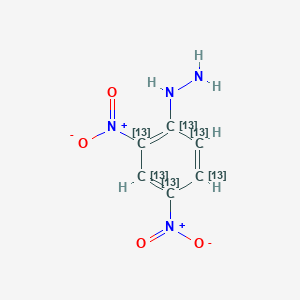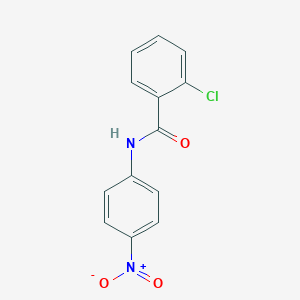![molecular formula C9H12N2O B024477 (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine CAS No. 102908-68-9](/img/structure/B24477.png)
(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
Overview
Description
ORG-37684 is a synthetic organic compound developed by Organon. It acts as a potent and selective agonist for the 5-hydroxytryptamine 2 receptor family, with the highest affinity at the 5-hydroxytryptamine 2C receptor and the lowest at the 5-hydroxytryptamine 2B receptor . This compound has shown anorectic effects in animal studies and has been researched as a potential weight loss drug for use in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ORG-37684 involves the following steps :
Starting Materials: The synthesis begins with the preparation of (2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy compound.
Reaction Conditions: The compound is then reacted with pyrrolidine under specific conditions to form ORG-37684.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for ORG-37684 are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
ORG-37684 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: ORG-37684 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
ORG-37684 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the pharmacology of 5-hydroxytryptamine receptors.
Biology: ORG-37684 is employed in research to understand the role of 5-hydroxytryptamine 2C receptors in various biological processes.
Industry: ORG-37684 may be used in the development of new pharmaceuticals targeting 5-hydroxytryptamine receptors.
Mechanism of Action
ORG-37684 exerts its effects by acting as an agonist at the 5-hydroxytryptamine 2C receptor . This receptor is involved in the regulation of appetite, mood, and other physiological processes. By binding to and activating this receptor, ORG-37684 can modulate these processes, leading to its observed anorectic effects .
Comparison with Similar Compounds
Similar Compounds
ORG-12962: Another compound developed by Organon with similar pharmacological properties.
Quipazine: A non-selective agonist for 5-hydroxytryptamine receptors.
CP-94,253: A selective 5-hydroxytryptamine 1B receptor agonist with some overlapping effects.
Uniqueness
ORG-37684 is unique in its high selectivity for the 5-hydroxytryptamine 2C receptor compared to other similar compounds . This selectivity makes it a valuable tool for studying the specific roles of this receptor subtype in various physiological and pathological processes.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINVTLDGILHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441665 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102908-68-9 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)






